molecular formula C9H5ClF3N B13667603 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile

4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13667603
M. Wt: 219.59 g/mol
InChI Key: UUYUMIYSBTWHKX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the radical trifluoromethylation of benzonitrile derivatives, followed by chloromethylation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives.

Scientific Research Applications

4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in various chemical reactions, facilitating the formation of active intermediates.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Lacks the chloromethyl group but shares the trifluoromethyl and benzonitrile core.

    2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a chloromethyl group.

Properties

Molecular Formula

C9H5ClF3N

Molecular Weight

219.59 g/mol

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5ClF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2

InChI Key

UUYUMIYSBTWHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)CCl

Origin of Product

United States

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